5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole
Description
The compound 5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (hereafter referred to as the "target compound") is a polysubstituted pyrazole derivative characterized by two distinct sulfanylmethyl groups at positions 4 and 5 of the pyrazole core. Position 5 features a [(4-chlorophenyl)methyl]sulfanyl substituent (-SCH₂-C₆H₄-Cl), while position 4 bears a [(2,4-dichlorophenyl)sulfanyl]methyl group (-SCH₂-C₆H₃Cl₂). The 1-methyl and 3-phenyl groups complete the substitution pattern.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-4-[(2,4-dichlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N2S2/c1-29-24(31-14-16-7-9-18(25)10-8-16)20(23(28-29)17-5-3-2-4-6-17)15-30-22-12-11-19(26)13-21(22)27/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVWUTPEEBMBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=C(C=C(C=C3)Cl)Cl)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the potential range of biological activities suggested by its structure, it could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target(s). Without specific information about this compound’s target(s) and mode of action, it’s difficult to predict how environmental factors might influence its activity.
Biological Activity
5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula: C22H19Cl2S2
- Molecular Weight: 447.8 g/mol
- IUPAC Name: this compound
Structure
The compound features a pyrazole ring substituted with various aromatic and sulfur-containing groups, which are critical for its biological activity.
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | Significant cytotoxicity |
| MCF-7 (Breast Cancer) | 15.2 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 12.8 | Significant cytotoxicity |
These findings suggest that this compound may possess similar anticancer properties due to its structural similarities with other effective pyrazole derivatives .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it exhibits activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate activity |
| Escherichia coli | 64 µg/mL | Weak activity |
| Pseudomonas aeruginosa | 16 µg/mL | Significant activity |
These results indicate that the compound may be useful as a lead structure for developing new antimicrobial agents .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's:
| Enzyme | Inhibition (%) at 100 µM | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | 75% | 25 |
This inhibition profile suggests potential for therapeutic applications in treating cognitive disorders .
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted by Sanchez-Sancho et al. synthesized various pyrazole derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that the presence of chlorinated phenyl groups enhanced the anticancer activity of these compounds significantly .
- Antibacterial Screening : Research published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that several pyrazole derivatives exhibited varying degrees of antibacterial activity, highlighting the importance of substituent groups in modulating biological effects .
- Neuroprotective Potential : A recent study explored the neuroprotective effects of similar compounds and suggested that pyrazole derivatives could serve as potential candidates for Alzheimer's treatment due to their ability to inhibit AChE effectively .
Scientific Research Applications
Structural Formula
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to 5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole have shown promising results against various cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells.
Case Study: Antiproliferative Activity
A study investigated the antiproliferative effects of a library of pyrazole derivatives on several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the pyrazole structure can enhance biological activity .
Synthesis and Functionalization
The synthesis of pyrazole derivatives often involves various methods such as cycloaddition reactions and functional group transformations. The ability to modify substituents on the pyrazole ring allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing therapeutic efficacy.
Synthetic Pathways
Research has shown that This compound can be synthesized through multi-step reactions involving hydrazones and chalcones, leading to high yields and regioselectivity . This synthetic versatility makes it a valuable compound for further functionalization.
Agricultural Applications
Some pyrazole derivatives have been studied for their potential as agrochemicals. Their ability to inhibit specific enzymes or metabolic pathways in plants suggests they could serve as herbicides or fungicides. However, more research is needed to evaluate the environmental impact and efficacy of these compounds in agricultural settings.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 15 | |
| Anticancer | A549 | 20 | |
| Antiproliferative | Hep-G2 | 10 |
Table 2: Synthetic Methods Overview
| Method Used | Key Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Hydrazones + Chalcones | 85 |
| Oxidation | MnO2 | 75 |
| Functionalization | Various electrophiles | Variable |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) groups are electron-rich sites susceptible to oxidation.
| Reagent/Condition | Product Formed | Notes |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Sulfoxide derivatives | Mild conditions yield mono-oxidized products. |
| m-Chloroperbenzoic acid (mCPBA) | Sulfone derivatives | Stronger oxidizing agent leads to di-oxidation. |
| Ozone (O₃) | Cleavage of sulfanyl groups | Rare; may degrade the compound under extreme conditions. |
Nucleophilic Substitution Reactions
Chlorine atoms on the aromatic rings and sulfanyl-methyl groups participate in substitution reactions.
Reduction Reactions
Catalytic hydrogenation and other reductive methods modify functional groups.
| Reagent/Condition | Target Group | Product |
|---|---|---|
| Pd/C, H₂ (1–3 atm) | Chlorinated aryl rings | Dechlorinated intermediates |
| LiAlH₄, THF | Sulfone groups (if present) | Reduced to sulfides or thiols |
Electrophilic Aromatic Substitution
The electron-withdrawing chlorine atoms deactivate the aromatic rings, but directed substitution is feasible.
| Reagent | Position | Product |
|---|---|---|
| HNO₃, H₂SO₄ | Para to sulfanyl groups | Nitro-substituted derivatives |
| SO₃, H₂SO₄ | Meta to chlorine | Sulfonated analogs (limited yield) |
Cross-Coupling Reactions
The chlorine atoms enable participation in metal-catalyzed coupling reactions.
| Reaction Type | Catalyst | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Aryl amine-linked compounds |
Stability and Degradation Pathways
-
Thermal Decomposition : Degrades above 200°C, releasing HCl and sulfur-containing gases.
-
Photolysis : UV exposure leads to homolytic cleavage of C-S bonds, forming radicals.
Key Research Findings
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfanylated Pyrazole Derivatives
Key Observations :
- The target compound’s 4-[(2,4-dichlorophenyl)sulfanyl]methyl group is structurally analogous to ’s compound but lacks the 5-chloro substituent.
- Dihedral angles between aryl rings and the pyrazole core (e.g., 33.80°–86.65° in related structures ) suggest conformational flexibility, which may influence binding to biological targets.
Physicochemical Properties
- Metabolic Stability : Sulfanyl groups may resist oxidative metabolism better than hydroxyl or amine substituents, as seen in pyrazole carboxamides () .
Q & A
Q. What are the key synthetic routes and reaction conditions for this pyrazole derivative?
The compound is synthesized via multi-step reactions involving sulfanyl group substitutions. A common approach includes:
- Step 1: Reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid chlorides or dithiocarbamates to introduce substituted sulfanyl groups .
- Step 2: Alkylation of intermediates using reagents like (CH₃)₂SO₄ under controlled temperatures (10–15°C) to stabilize reactive intermediates .
- Purification: Column chromatography or recrystallization is employed, with solvent systems like ethanol/water or ethyl acetate/hexane . Key Challenges: Managing steric hindrance from the dichlorophenyl group during sulfanyl substitutions.
Q. What analytical techniques are critical for structural characterization?
- Elemental Analysis: Confirms stoichiometry (C, H, N, S, Cl) with <1% deviation from theoretical values .
- ¹H-NMR and LC-MS: Assigns proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and molecular ion peaks (e.g., [M+H]⁺ at m/z 454.2 for C₁₇H₁₃Cl₃N₂S) .
- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., S–C bond lengths of 1.78–1.82 Å) .
Q. What initial biological screening assays are applicable for this compound?
- In Vitro Testing:
- Analgesic/Anti-inflammatory Activity: Carrageenan-induced paw edema in rodent models, with indomethacin as a positive control .
- Cytotoxicity: MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Limitations: Low aqueous solubility may require DMSO-based formulations (<0.1% v/v) to avoid solvent toxicity .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
Q. What computational strategies predict bioactivity and target interactions?
- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to targets like COX-2 or carbonic anhydrase IX (docking scores ≤-7.0 kcal/mol indicate strong binding) .
- ADME Prediction: SwissADME or pkCSM to assess logP (∼3.5), permeability (Caco-2 > 5 nm/s), and cytochrome P450 inhibition . Case Study: Docking to COX-2 (PDB: 5KIR) revealed hydrogen bonding with Arg120 and hydrophobic interactions with the dichlorophenyl group .
Data Contradictions and Validation
- Spectral vs. Crystallographic Data: NMR may suggest planar geometry, while X-ray data show slight puckering in the pyrazole ring. This is resolved by comparing torsion angles (e.g., N1–C2–C3–N4 = 178.5° in crystal vs. 180° in DFT models) .
- Biological Replicability: Discrepancies in IC₅₀ values across labs often arise from cell passage number differences. Standardize cell lines (ATCC-certified) and assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
